1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-
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Overview
Description
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- is an organic compound with the molecular formula C13H8N2. This compound is a derivative of methanonaphthalene and is characterized by the presence of two cyano groups at the 2 and 8 positions. It is a significant compound in organic chemistry due to its unique structure and reactivity .
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the methanonaphthalene core.
Nitrile Introduction: The cyano groups are introduced through a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the cyano groups and has different reactivity and applications.
1,4-Methanonaphthalene-2,8-dicarboxylic acid: This compound has carboxylic acid groups instead of cyano groups, leading to different chemical properties and uses.
1,4-Methanonaphthalene-2,8-dimethyl: This compound has methyl groups at the 2 and 8 positions, resulting in different reactivity and applications.
Properties
CAS No. |
71925-33-2 |
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Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,10-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-2-1-3-11-9-4-10(7-15)12(5-9)13(8)11/h1-4,9,12H,5H2 |
InChI Key |
AUQMKBIJBUGNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C3=C(C=CC=C23)C#N)C#N |
Origin of Product |
United States |
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